molecular formula C24H23ClN2O5S B5171792 ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Numéro de catalogue B5171792
Poids moléculaire: 487.0 g/mol
Clé InChI: UPFUZRUYGRAKDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 has been found to inhibit the activity of Janus kinases (JAKs) and has been shown to have potential therapeutic applications for various diseases, including cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the activity of JAKs by binding to the ATP-binding site of JAKs. This prevents the phosphorylation of JAKs and downstream signaling pathways, which are involved in various cellular processes, including immune response, inflammation, and cell growth.
Biochemical and Physiological Effects:
ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer cells, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to inhibit cell growth and induce apoptosis. In autoimmune diseases, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to inhibit the production of pro-inflammatory cytokines. In inflammatory disorders, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to reduce inflammation by inhibiting the activity of JAKs.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various assays. However, one limitation is that it is not specific to JAKs and can inhibit the activity of other kinases. Another limitation is that it can have off-target effects, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One direction is to develop more specific inhibitors of JAKs that can overcome the limitations of ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. Another direction is to study the role of JAKs in various diseases and develop new therapeutic strategies based on JAK inhibition. Finally, the development of new drug delivery systems for ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits the activity of JAKs and has been shown to have potential therapeutic applications for various diseases, including cancer, autoimmune diseases, and inflammatory disorders. ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several advantages and limitations for lab experiments, and there are several future directions for the study of ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate.

Méthodes De Synthèse

Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can be synthesized using a multi-step process. The first step involves the protection of the carboxyl group of benzoic acid using ethyl chloroformate. The second step involves the coupling of the protected benzoic acid with N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The final step involves the deprotection of the ethyl ester using sodium hydroxide to obtain ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate.

Applications De Recherche Scientifique

Ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications. Studies have shown that ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate can inhibit the activity of JAKs, which are involved in various cellular processes, including immune response, inflammation, and cell growth. ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to have potential therapeutic applications for various diseases, including cancer, autoimmune diseases, and inflammatory disorders.

Propriétés

IUPAC Name

ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-3-32-24(29)18-12-14-19(15-13-18)26-23(28)16-27(22-11-7-10-21(25)17(22)2)33(30,31)20-8-5-4-6-9-20/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFUZRUYGRAKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.